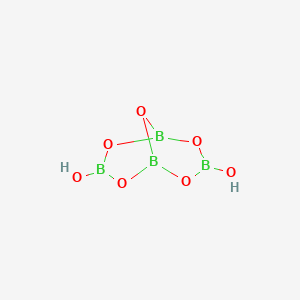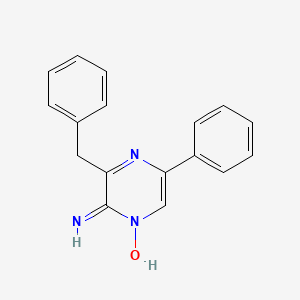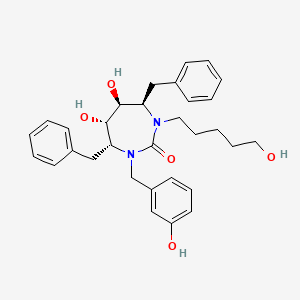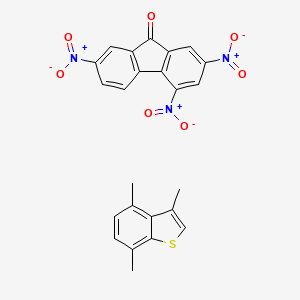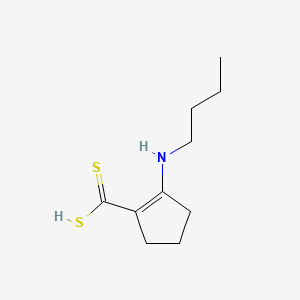
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is an organic compound with the molecular formula C10H17NS2 It is characterized by a cyclopentene ring substituted with a butylamino group and a carbodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid typically involves the reaction of cyclopentene with butylamine and carbon disulfide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or thioether.
Substitution: The butylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid involves its interaction with specific molecular targets. The carbodithioic acid group can form strong bonds with metal ions, making it useful in chelation therapy and metal ion detection. Additionally, the butylamino group can interact with biological receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)cyclopent-1-ene-1-carbodithioic acid
- 2-(Ethylamino)cyclopent-1-ene-1-carbodithioic acid
- 2-(Propylamino)cyclopent-1-ene-1-carbodithioic acid
Uniqueness
2-(Butylamino)cyclopent-1-ene-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its interaction with hydrophobic environments in biological systems.
Properties
CAS No. |
34281-27-1 |
|---|---|
Molecular Formula |
C10H17NS2 |
Molecular Weight |
215.4 g/mol |
IUPAC Name |
2-(butylamino)cyclopentene-1-carbodithioic acid |
InChI |
InChI=1S/C10H17NS2/c1-2-3-7-11-9-6-4-5-8(9)10(12)13/h11H,2-7H2,1H3,(H,12,13) |
InChI Key |
LYWRKJCTJRPQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(CCC1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


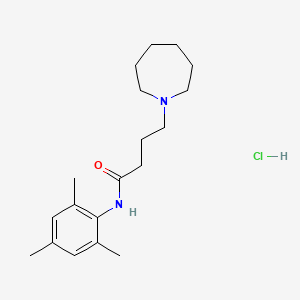

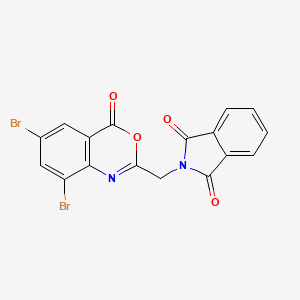
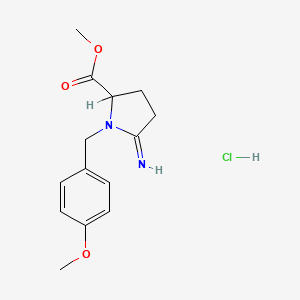
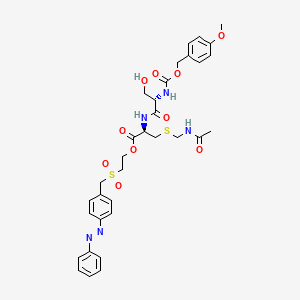

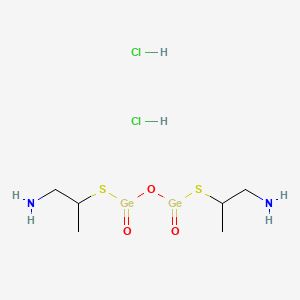
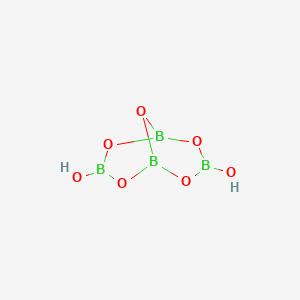
![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)
